molecular formula C14H26N2O2 B12933358 tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate

tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B12933358
M. Wt: 254.37 g/mol
InChI Key: BOXTURISEKWPIK-UHFFFAOYSA-N
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Description

tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate is a complex organic compound with the molecular formula C12H22N2O2. This compound is part of the pyrrolopyridine family, known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable carboxylate ester in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolopyridines .

Scientific Research Applications

tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-butyl group and the octahydro-pyrrolopyridine core contribute to its stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3a,7-dimethyl-2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-10-7-16(12(17)18-13(2,3)4)9-14(5)8-15-6-11(10)14/h10-11,15H,6-9H2,1-5H3

InChI Key

BOXTURISEKWPIK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2(C1CNC2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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